Potassium Bis(1-pyrazolyl)borohydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

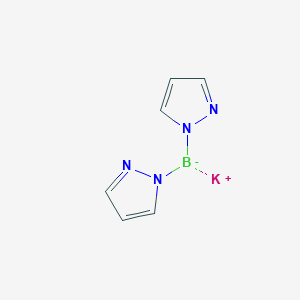

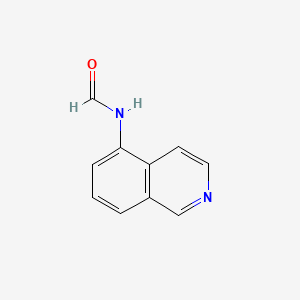

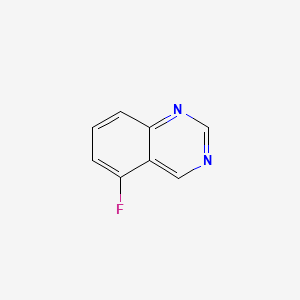

Potassium Bis(1-pyrazolyl)borohydride, also known as Potassium Dihydrobis(1-pyrazolyl)borate, is a chemical compound with the molecular formula C6H6BKN4 . It has a molecular weight of 186.07 g/mol . The compound appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two pyrazolyl groups and a potassium ion . The compound’s InChI Key is KIXPNQZZOUCWGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point range of 165.0 to 169.0°C . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization : A study describes an improved synthesis process for compounds related to Potassium Bis(1-pyrazolyl)borohydride and their characterization using NMR spectroscopy and X-ray crystallography. This work highlights the compound's utility in synthesizing other complex molecules and understanding their structures (Renn et al., 1995).

Ligand Applications : Research has been conducted on the use of bis(pyrazolyl)(thioimidazolyl)borate ligands, derivatives of this compound, to form zinc complexes. These complexes have been structurally identified, showcasing the compound's role in forming metal complexes (Benkmil et al., 2004).

Luminescent Platinum(II) Complexes : this compound derivatives have been used in synthesizing luminescent platinum(II) complexes. These complexes display unique absorption and emission properties, indicating potential applications in materials science (Niedermair et al., 2007).

Coordination Chemistry with Copper(II) and Zinc(II) : The compound has been used to create highly fluorinated bis(pyrazolyl)borate ligands and their copper(II) and zinc(II) complexes. These studies contribute to the understanding of coordination chemistry and metal-ligand interactions (Dias & Gorden, 1996).

Cancer Treatment Applications : A significant application is found in cancer treatment. Potassium tris(4-methyl-1-pyrazolyl) borohydride, a derivative, shows potential as an anti-tumor agent in hepatocellular carcinoma cell lines. This indicates its role in developing new cancer therapies (Jin et al., 2014).

Safety and Hazards

Potassium Bis(1-pyrazolyl)borohydride is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319). When in contact with water, it releases flammable gas (H261) . If eye irritation persists, it is advised to get medical advice or attention (P337 + P313). The compound should be stored in a dry place and in a closed container (P402 + P404) .

Mecanismo De Acción

Target of Action

Potassium Bis(1-pyrazolyl)borohydride is a versatile chemical compound used in scientific research . It exhibits high perplexity and burstiness due to its complex structure, enabling diverse applications like catalysis, hydrogen storage, and metal-organic framework synthesis . The primary targets of this compound are the molecules or structures in these applications that require reduction or hydrogenation reactions.

Mode of Action

The compound acts as a reducing agent in various chemical reactions . It provides hydride ions (H-) for reduction reactions, which can reduce a variety of functional groups, including carbonyls and imines . The pyrazolylborate ligand in the compound can also coordinate to metal ions, forming complexes that can be used in catalysis .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. In general, it can influence pathways where reduction reactions are key steps. For instance, in the synthesis of certain pharmaceuticals, it can help convert carbonyl groups to alcohols, affecting the overall pathway of drug synthesis .

Result of Action

The result of the action of this compound is the reduction of specific functional groups in the target molecules, leading to the formation of new compounds . In the context of catalysis, it can form complexes with metal ions, which can then catalyze various reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture to maintain its stability and reactivity . The reaction conditions, such as temperature and solvent, can also affect its efficacy as a reducing agent .

Análisis Bioquímico

Biochemical Properties

Potassium Bis(1-pyrazolyl)borohydride plays a significant role in biochemical reactions, particularly in reduction processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with reductase enzymes, facilitating the reduction of specific substrates. The nature of these interactions involves the transfer of hydride ions from this compound to the substrate, resulting in the reduction of the latter. This compound’s ability to donate hydride ions makes it a valuable reagent in biochemical research .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by altering the redox state of the cell. This, in turn, can lead to changes in gene expression and metabolic flux. Additionally, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit certain oxidase enzymes by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, it can activate reductase enzymes by providing the necessary hydride ions for reduction reactions. These interactions can also result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture. Long-term studies have shown that its effects on cellular function can diminish over time due to degradation. Therefore, it is essential to store and handle this compound under appropriate conditions to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical modulation, while doses beyond this range lead to toxicity. These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to reduction reactions. It interacts with enzymes such as reductases and dehydrogenases, facilitating the transfer of hydride ions to substrates. This interaction can influence metabolic flux and alter metabolite levels within the cell. Additionally, this compound can affect the redox balance of the cell, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, this compound may be transported into mitochondria, where it can participate in redox reactions. The distribution of this compound within cells is crucial for its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium Bis(1-pyrazolyl)borohydride involves the reaction of potassium borohydride with 1-pyrazole in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "Potassium borohydride", "1-pyrazole", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve potassium borohydride in the suitable solvent", "Add 1-pyrazole to the solution", "Add the catalyst to the reaction mixture", "Heat the mixture under reflux for a specific period of time", "Cool the mixture to room temperature", "Filter the precipitated product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |

Número CAS |

18583-59-0 |

Fórmula molecular |

C6H8BKN4 |

Peso molecular |

186.07 g/mol |

Nombre IUPAC |

potassium;di(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C6H8BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H,7H2;/q-1;+1 |

Clave InChI |

DWMRXHVQGUHAHT-UHFFFAOYSA-N |

SMILES |

[B-](N1C=CC=N1)N2C=CC=N2.[K+] |

SMILES canónico |

[BH2-](N1C=CC=N1)N2C=CC=N2.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)

![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)

![6H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579760.png)